
Ibrutinib-d5
Overview
Description
Ibrutinib-d5 is a deuterated form of Ibrutinib, a potent and irreversible inhibitor of Bruton’s tyrosine kinase. This compound is primarily used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström’s macroglobulinemia. The deuterated version, this compound, is often used in pharmacokinetic studies to track the drug’s behavior in the body due to its stable isotope labeling.
Mechanism of Action
Target of Action
Ibrutinib-d5, like its parent compound Ibrutinib, primarily targets Bruton’s tyrosine kinase (BTK) . BTK is a pivotal protein in B-cell receptor signaling, playing a crucial role in the proliferation of malignant B-cells .
Mode of Action
This compound acts as an irreversible potent inhibitor of BTK . It forms a covalent bond with a cysteine residue in the active site of BTK (Cys481), leading to the inhibition of BTK enzymatic activity . This disruption of BTK activity effectively reduces B-cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the B-cell receptor signaling pathway . By inhibiting BTK, this compound disrupts this pathway, reducing the survival and maintenance of both normal and malignant B-cells . This disruption leads to downstream effects that include a reduction in the pathologically high frequencies of exhausted or chronically activated effector/memory CD4 and CD8 T cells .
Pharmacokinetics
The pharmacokinetics of this compound are expected to be similar to those of Ibrutinib. Ibrutinib is characterized by high inter-individual variability in its pharmacokinetic profiles . A two-compartment model with zero-order absorption best fits the data for Ibrutinib . Smoking status has been identified as a significant covariate associated with Ibrutinib clearance, with smokers expected to have around a 40% reduction in steady-state Ibrutinib concentrations compared to non-smokers .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in B-cell proliferation and survival . It also modulates the tumor microenvironment to overcome mechanisms of immune evasion . In addition, it has been shown to prevent myeloid cell suppression of chimeric antigen receptor T (CART) cells in vitro in human and murine systems .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, smoking has been found to increase Ibrutinib clearance by approximately 60%, which results in a reduction in simulated steady-state concentrations by around 40%
Biochemical Analysis
Biochemical Properties
Ibrutinib-d5 interacts with Burton’s tyrosine kinase (BTK), a protein crucial for differentiation, migration, signaling, proliferation, and survival of the malignant B-lymphocytes . By inhibiting BTK, this compound disrupts the B-cell receptor signaling pathway, which is often aberrantly active in B cell cancers .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to protect T cells in patients with CLL from proliferation-induced senescence . It also reduces B-cell proliferation and survival by inhibiting BTK .
Molecular Mechanism
This compound exerts its effects at the molecular level by irreversibly binding to the protein BTK . This binding inhibits the B-cell receptor pathway, disrupting cell growth . It also binds covalently to cysteine residue 481 within the ATP binding domain of BTK .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown durable clinical response in patients with relapsed or refractory Waldenström’s Macroglobulinemia who were treated for a median duration of 14.3 months .
Metabolic Pathways
This compound is metabolized by cytochrome P450 . Three metabolic pathways have been identified according to the possible metabolites. These pathways are the hydroxylation of the phenyl group, the opening of the piperidine with a reduction of the primary alcohol, and the oxidation to a carboxylic acid and epoxidation of the ethylene followed by a hydrolysis .
Transport and Distribution
This compound is rapidly absorbed after oral administration and it presents a Cmax, tmax and AUC of approximately 35 ng/ml, 1-2 hour and 953 mg.h/ml respectively . The volume of distribution at steady-state of this compound is approximately 10,000 L .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ibrutinib-d5 involves the incorporation of deuterium atoms into the Ibrutinib molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Advanced chromatographic techniques are employed to separate and purify the deuterated compound from its non-deuterated counterparts.
Chemical Reactions Analysis
Types of Reactions: Ibrutinib-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituting agents under various conditions depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
Ibrutinib-d5 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to track the absorption, distribution, metabolism, and excretion of Ibrutinib in the body.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of Ibrutinib.
Drug Interaction Studies: Used to study the interactions of Ibrutinib with other drugs and their impact on its pharmacokinetics.
Biological Research: Employed in studies related to B-cell malignancies and the role of Bruton’s tyrosine kinase in cancer progression.
Industrial Applications: Used in the development and optimization of Ibrutinib formulations and delivery systems.
Comparison with Similar Compounds
Orelabrutinib: Another Bruton’s tyrosine kinase inhibitor with a similar mechanism of action.
Zanubrutinib: A next-generation Bruton’s tyrosine kinase inhibitor with improved specificity and bioavailability.
Acalabrutinib: A selective Bruton’s tyrosine kinase inhibitor with fewer off-target effects.
Uniqueness of Ibrutinib-d5: this compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms enhances the stability and allows for precise tracking of the compound in biological systems.
Properties
CAS No. |
1553977-17-5 |
|---|---|
Molecular Formula |
C25H24N6O2 |
Molecular Weight |
445.538 |
IUPAC Name |
1-[(3R)-3-[4-amino-3-[4-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m1/s1/i3D,4D,5D,8D,9D |
InChI Key |
XYFPWWZEPKGCCK-OZUAZJOXSA-N |
SMILES |
C=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=NC=N3)N |
Appearance |
Assay:≥99% deuterated forms (d1-d5)A solid |
Synonyms |
1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one-d5; PCI 32765-d5; PCI 32765-00-d5; CRA 032765-d5; (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Ibrutinib-d5 and why is it used in the analysis of Ibrutinib?
A1: this compound is a deuterated form of Ibrutinib, meaning it has five hydrogen atoms (H) replaced with deuterium atoms (D). This isotopic substitution does not significantly alter the chemical behavior of this compound compared to Ibrutinib. Therefore, it serves as an ideal internal standard in LC-MS/MS analysis.
Q2: How does this compound improve the accuracy of Ibrutinib quantification in biological samples?
A2: Using an internal standard like this compound improves accuracy by correcting for variations during sample preparation and analysis. Since this compound has very similar physicochemical properties to Ibrutinib, it undergoes the same extraction efficiency, chromatographic retention, and ionization efficiency in the mass spectrometer. [, , ] By comparing the signal intensity of Ibrutinib to that of the known concentration of this compound, researchers can accurately determine the Ibrutinib concentration in the sample. [, , ]
Q3: In which specific analytical methods is this compound employed for Ibrutinib quantification?
A3: The provided research highlights the use of this compound as an internal standard in LC-MS/MS methods developed for quantifying Ibrutinib and its metabolites in human plasma. [, , ] These methods involve separating the analytes through liquid chromatography and detecting them using tandem mass spectrometry, with this compound serving as the reference for accurate quantification.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Pyridin-4-YL)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B569434.png)

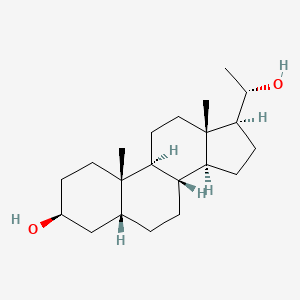
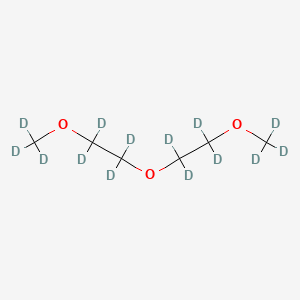
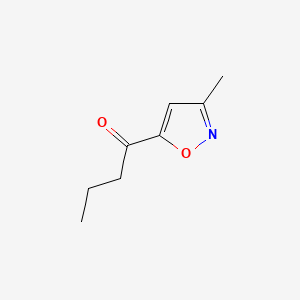

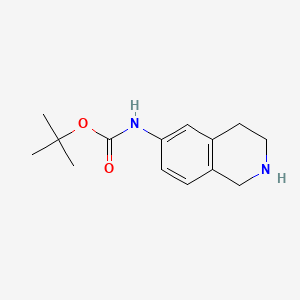
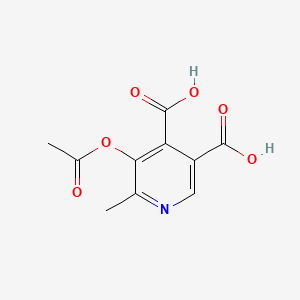
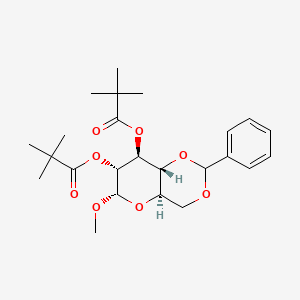
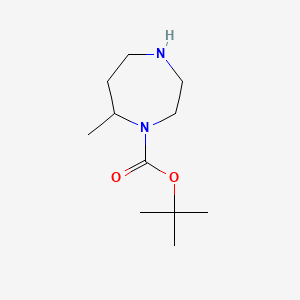
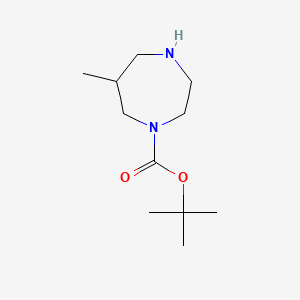
![Tert-butyl (R)-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate](/img/structure/B569456.png)
